Sal003 Sal003 Cell-permeable eIF2α phophatase inhibitor. Decreases cyclin D1 levels in vitro. Anticancer agent. Active in vitro and in vivo.
Sal-003 dose-dependently prevents dephosphorylation of eukaryotic translation initiation factor 2 subunit α (eIF2α). It is a more potent derivative of salubrinal that increases eIF2α phosphorylation in mouse embryonic fibroblasts (MEFs) when used at a concentration of 10 µM. It impairs late-phase long-term potentiation (LTP) in hippocampal slices from wild-type, but not ATF4 knockout, mice. When infused into the dorsal hippocampus post-training, Sal-003 impairs contextual fear memory in rats.
(E)-1-(4-chlorophenyl)-3-(1,1,1-trichloro-4-oxo-6-phenylhex-5-en-2-yl)thiourea is a eIF-2α phosphatase inhibitor.
SAL-003 is a cell-permeable inhibitor of eIF2α dephosphorylation. SAL003 is an Analog of salubrinal with improved aqueous solubility. Sal003‑mediated upregulation of eIF2α phosphorylation suppressed cisplatin‑induced p53 activation. Furthermore, reduction of eIF2α phosphorylation by PERK knockdown enhanced cisplatin-induced p53 activation and apoptosis.
Brand Name: Vulcanchem
CAS No.: 1164470-53-4
VCID: VC0542322
InChI: InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Molecular Formula: C18H15Cl4N3OS
Molecular Weight: 463.2 g/mol

Sal003

CAS No.: 1164470-53-4

Cat. No.: VC0542322

Molecular Formula: C18H15Cl4N3OS

Molecular Weight: 463.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sal003 - 1164470-53-4

Specification

Description Cell-permeable eIF2α phophatase inhibitor. Decreases cyclin D1 levels in vitro. Anticancer agent. Active in vitro and in vivo.
Sal-003 dose-dependently prevents dephosphorylation of eukaryotic translation initiation factor 2 subunit α (eIF2α). It is a more potent derivative of salubrinal that increases eIF2α phosphorylation in mouse embryonic fibroblasts (MEFs) when used at a concentration of 10 µM. It impairs late-phase long-term potentiation (LTP) in hippocampal slices from wild-type, but not ATF4 knockout, mice. When infused into the dorsal hippocampus post-training, Sal-003 impairs contextual fear memory in rats.
(E)-1-(4-chlorophenyl)-3-(1,1,1-trichloro-4-oxo-6-phenylhex-5-en-2-yl)thiourea is a eIF-2α phosphatase inhibitor.
SAL-003 is a cell-permeable inhibitor of eIF2α dephosphorylation. SAL003 is an Analog of salubrinal with improved aqueous solubility. Sal003‑mediated upregulation of eIF2α phosphorylation suppressed cisplatin‑induced p53 activation. Furthermore, reduction of eIF2α phosphorylation by PERK knockdown enhanced cisplatin-induced p53 activation and apoptosis.
CAS No. 1164470-53-4
Molecular Formula C18H15Cl4N3OS
Molecular Weight 463.2 g/mol
IUPAC Name (E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide
Standard InChI InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+
Standard InChI Key TVNBASWNLOIQML-IZZDOVSWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl
SMILES C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Appearance Solid powder

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